molecular formula C10H11Cl2NO B1324100 2-Chloro-5-(5-chlorovaleryl)pyridine CAS No. 914203-39-7

2-Chloro-5-(5-chlorovaleryl)pyridine

Cat. No.: B1324100
CAS No.: 914203-39-7
M. Wt: 232.1 g/mol
InChI Key: SWUJSODYRNBTPD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Chloro-5-(5-chlorovaleryl)pyridine typically involves the reaction of 2-chloropyridine with 5-chlorovaleryl chloride under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Chemical Reactions Analysis

2-Chloro-5-(5-chlorovaleryl)pyridine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(5-chlorovaleryl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-Chloro-5-(5-chlorovaleryl)pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, which make it suitable for a wide range of applications.

Properties

IUPAC Name

5-chloro-1-(6-chloropyridin-3-yl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO/c11-6-2-1-3-9(14)8-4-5-10(12)13-7-8/h4-5,7H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUJSODYRNBTPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)CCCCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641812
Record name 5-Chloro-1-(6-chloropyridin-3-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914203-39-7
Record name 5-Chloro-1-(6-chloropyridin-3-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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